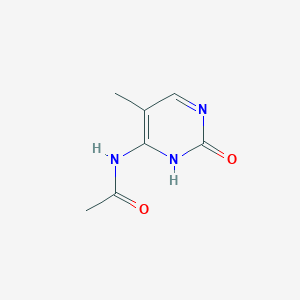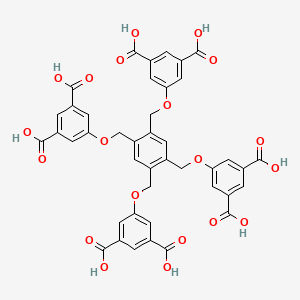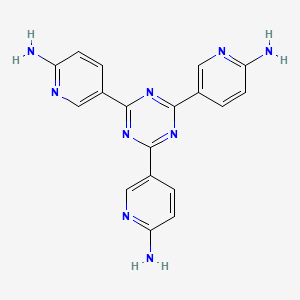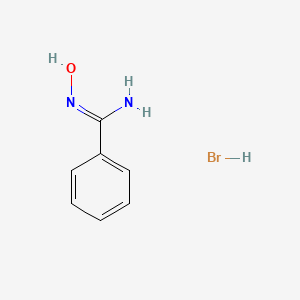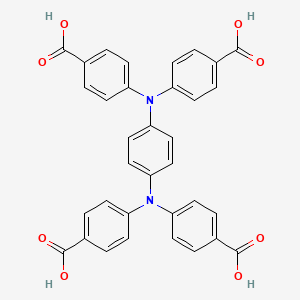
4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid
Descripción general
Descripción
4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid is a useful research compound. Its molecular formula is C34H24N2O8 and its molecular weight is 588.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Gas Adsorption : A metal-organic framework constructed with this compound exhibits selective gas adsorption properties, particularly for CO2 over N2 and H2 at low temperatures (Ju, Jiang, & Lu, 2015).
Magnetic Properties : Certain polymers containing this compound possess magnetic properties and can be in a triplet ground state or nearly so (Oka, Tamura, Miura, & Teki, 2001).
Catalysis for Benzoxazine Ring Opening : A benzoxazine derivative of this compound can catalyze the benzoxazine ring opening reaction at low temperatures, making it useful for low-surface-energy applications (Mohamed et al., 2015).
Formation of Supramolecular Structures : It supports the formation of environmentally responsive anion-induced pseudorotaxanes and metal-linked supramolecular polyrotaxanes (Gong et al., 2011).
Photocatalytic Degradation of Pollutants : The synthesized coordination complexes with this compound are promising photocatalysts for the degradation of certain organic dye pollutants (Lu et al., 2021).
CO2 Cycloaddition Reaction Catalysis : An indium-organic framework containing this compound efficiently catalyzes a CO2 cycloaddition reaction, with trace water significantly accelerating the reaction (Hou et al., 2018).
Adsorption and Separation of Dyes : It is an efficient adsorbent for selective removal of organic cationic dyes in solutions, with high adsorption capacities (Yang et al., 2019).
Solvatochromic Properties : Certain metal-organic frameworks based on this compound are solvatochromic and can show specific shifts in absorption bands in response to various analytes (Müller et al., 2017).
Propiedades
IUPAC Name |
4-(4-carboxy-N-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]anilino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQFWCYYJTPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)
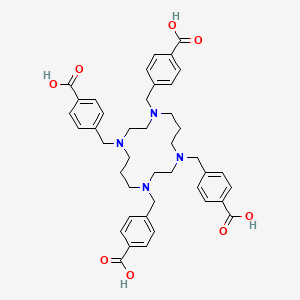

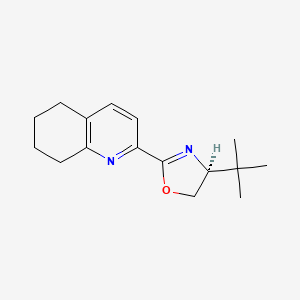
![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)
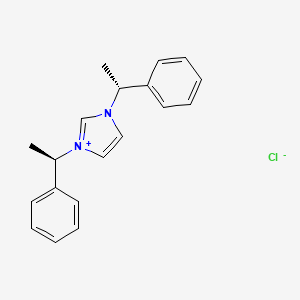
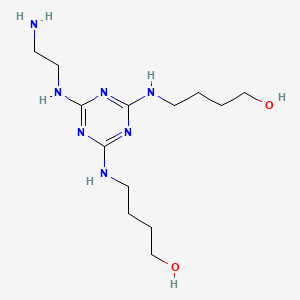
![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)
